molecular formula C16H19N5O2 B1664768 1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)- CAS No. 80296-68-0

1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-

Cat. No.: B1664768
CAS No.: 80296-68-0
M. Wt: 313.35 g/mol
InChI Key: RBFZLGAFXRJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-155 is a bamifylline metabolite in human plasma that may induce apoptosis selectively in cancer cells.

Scientific Research Applications

  • Synthesis of Fused Purine Derivatives : Research by Hesek and Rybár (1994) explores the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the compound's role in the development of complex organic structures (Hesek & Rybár, 1994).

  • Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones shows the potential for developing ligands for serotonin receptors, which could have implications in psychotropic therapy (Chłoń-Rzepa et al., 2013).

  • Crystal Structure Analysis : Chen et al. (2007) studied the crystal structure of doxofylline, a compound structurally related to theophylline, which helps in understanding molecular interactions and stability (Chen et al., 2007).

  • Synthesis of Derivatives for Biological Applications : Gobouri (2020) synthesized new 6-purineselenyl and 1,3,4-thiadiazols derivatives, indicative of the compound's versatility in forming biologically relevant structures (Gobouri, 2020).

  • Antitumor Activity Research : Moharram and Osman (1989) demonstrated the antitumor activity of certain purine derivatives, highlighting the compound's potential in cancer research (Moharram & Osman, 1989).

  • Investigation of Molecular Interactions : Research by Shukla et al. (2020) on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the molecule’s intermolecular interactions, which is crucial for material design applications (Shukla et al., 2020).

  • Synthesis of New Derivatives for Anticancer Activity : Hayallah (2017) focused on synthesizing new derivatives with potential anticancer activity, highlighting the compound's relevance in developing new therapeutic agents (Hayallah, 2017).

Properties

CAS No.

80296-68-0

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

7-(2-aminoethyl)-8-benzyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H19N5O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10,17H2,1-2H3

InChI Key

RBFZLGAFXRJECP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC-155;  AC155;  AC 155

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
Reactant of Route 2
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
Reactant of Route 3
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
Reactant of Route 4
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
Reactant of Route 5
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
Reactant of Route 6
1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-

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